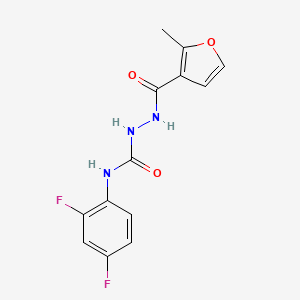
3,5-difluoro-N-isobutyl-N-(3-thienylmethyl)pyridine-2-carboxamide
Overview
Description
3,5-difluoro-N-isobutyl-N-(3-thienylmethyl)pyridine-2-carboxamide, commonly known as DFTM, is a synthetic compound that has been widely studied for its potential therapeutic applications. DFTM belongs to the class of pyridine carboxamides and has been found to possess a broad range of pharmacological activities.
Scientific Research Applications
DFTM has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. In addition, DFTM has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. DFTM has also been investigated for its potential as a modulator of ion channels and receptors.
Mechanism of Action
The exact mechanism of action of DFTM is not fully understood. However, it has been shown to act on multiple targets in the body, including ion channels and receptors. DFTM has been found to modulate the activity of voltage-gated calcium channels, which play a crucial role in neurotransmitter release and neuronal excitability. It has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical and physiological effects:
DFTM has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. DFTM has also been shown to reduce the activity of enzymes that are involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. In addition, DFTM has been shown to increase the activity of antioxidant enzymes, which help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
DFTM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for research. In addition, DFTM has been extensively studied and its pharmacological activities are well characterized. However, there are also limitations to using DFTM in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of DFTM is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on DFTM. One area of interest is the development of DFTM analogs with improved pharmacological properties. Another area of interest is the investigation of the potential of DFTM as a therapeutic agent for neurodegenerative disorders. In addition, further studies are needed to fully understand the mechanism of action of DFTM and its effects on ion channels and receptors. Finally, the potential of DFTM as a modulator of immune function and inflammation should be explored in more detail.
properties
IUPAC Name |
3,5-difluoro-N-(2-methylpropyl)-N-(thiophen-3-ylmethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2OS/c1-10(2)7-19(8-11-3-4-21-9-11)15(20)14-13(17)5-12(16)6-18-14/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEBWBSAKRWJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CSC=C1)C(=O)C2=C(C=C(C=N2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-difluoro-N-isobutyl-N-(3-thienylmethyl)pyridine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 6-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4115441.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4115459.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4115466.png)
![methyl 2-({[4-(2-ethoxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4115473.png)
![ethyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B4115481.png)
![N-(2,3-dimethylphenyl)-2-{[(6-methoxy-2-naphthyl)oxy]acetyl}hydrazinecarboxamide](/img/structure/B4115494.png)

![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4115514.png)

![methyl 2-[({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4115520.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-propylbenzenesulfonamide](/img/structure/B4115528.png)

![N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4115537.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4115544.png)